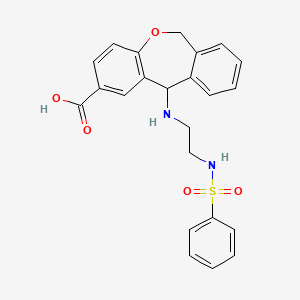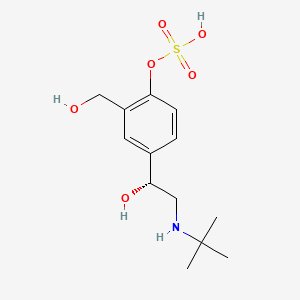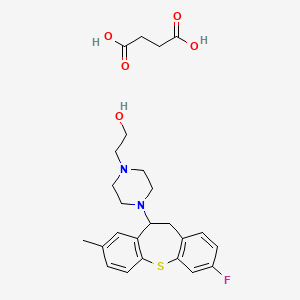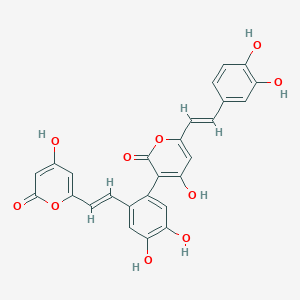
3,14'-Bihispidinyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,14’-Bihispidinyl is a polyphenolic compound belonging to the styrylpyrone class. It is primarily found in medicinal fungi such as Phellinus linteus and Inonotus xeranticus. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,14’-Bihispidinyl is synthesized through the oxidative coupling of hispidin molecules. This process is typically mediated by enzymes such as laccase and peroxidase. In a laboratory setting, commercially available horseradish peroxidase (HRP) can be used to achieve the enzymatic synthesis of 3,14’-Bihispidinyl from hispidin .
Industrial Production Methods
The fermentation broth of medicinal fungi like Phellinus linteus and Inonotus xeranticus can also be used as a source of this compound .
Análisis De Reacciones Químicas
Types of Reactions
3,14’-Bihispidinyl undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative coupling of hispidin molecules to form 3,14’-Bihispidinyl is a key reaction in its synthesis .
Common Reagents and Conditions
Substitution: The substitution reactions involving 3,14’-Bihispidinyl have not been extensively studied.
Major Products Formed
The primary product formed from the oxidative coupling of hispidin is 3,14’-Bihispidinyl. Other dimers such as hypholomine B and 1,1-distrylpyrylethan can also be formed under different conditions .
Aplicaciones Científicas De Investigación
3,14’-Bihispidinyl has a wide range of scientific research applications due to its diverse biological activities:
Mecanismo De Acción
The mechanism of action of 3,14’-Bihispidinyl involves its interaction with free radicals, leading to their neutralization. The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them . The molecular targets and pathways involved in its anti-inflammatory and cytotoxic effects are still under investigation.
Comparación Con Compuestos Similares
3,14’-Bihispidinyl is unique among styrylpyrone compounds due to its specific structure and biological activities. Similar compounds include:
Hispidin: The monomeric form of 3,14’-Bihispidinyl, known for its antioxidant properties.
Isohispidin: Another styrylpyrone compound with similar biological activities.
Hypholomine B: A dimeric hispidin compound with antioxidant and cytotoxic properties.
1,1-Distyrylpyrylethan: Another dimeric hispidin compound with unique biological activities.
3,14’-Bihispidinyl stands out due to its specific dimeric structure and the unique biological activities it exhibits.
Propiedades
Número CAS |
62682-06-8 |
|---|---|
Fórmula molecular |
C26H18O10 |
Peso molecular |
490.4 g/mol |
Nombre IUPAC |
3-[4,5-dihydroxy-2-[(E)-2-(4-hydroxy-6-oxopyran-2-yl)ethenyl]phenyl]-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-hydroxypyran-2-one |
InChI |
InChI=1S/C26H18O10/c27-15-9-16(35-24(33)10-15)5-3-14-8-21(30)22(31)12-18(14)25-23(32)11-17(36-26(25)34)4-1-13-2-6-19(28)20(29)7-13/h1-12,27-32H/b4-1+,5-3+ |
Clave InChI |
FGWGTWIARJXADL-CLLRDSTBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C(=O)O2)C3=CC(=C(C=C3/C=C/C4=CC(=CC(=O)O4)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC2=CC(=C(C(=O)O2)C3=CC(=C(C=C3C=CC4=CC(=CC(=O)O4)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


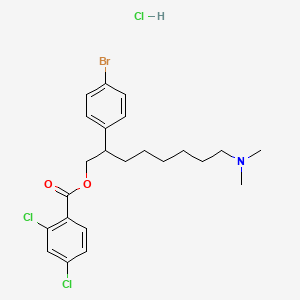
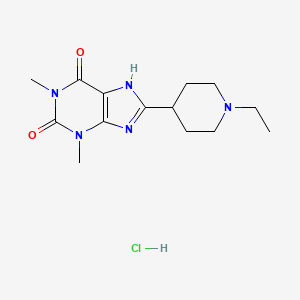
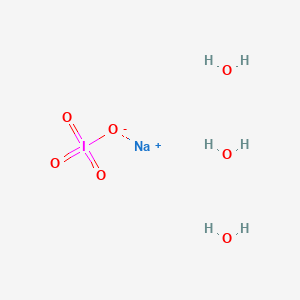
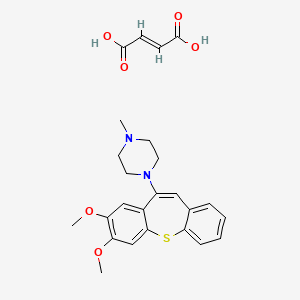

![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)

![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)

![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)
